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molecular formula C17H13ClN2O2 B8584954 Methyl 3-(1-chlorophthalazin-6-yl)-4-methylbenzoate

Methyl 3-(1-chlorophthalazin-6-yl)-4-methylbenzoate

Cat. No. B8584954
M. Wt: 312.7 g/mol
InChI Key: ZAIFMRIXSZYFTI-UHFFFAOYSA-N
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Patent
US08101612B2

Procedure details

In a 500 mL RBF was added methanol (200 mL, 54 mmol) followed by oxalyl chloride (5.0 ml, 54 mmol) drop wise while cooling with an ice bath. It was stirred for 5 min. and 3-(1-hydroxyphthalazin-6-yl)-4-methylbenzoic acid (15.00 g, 54 mmol) was then added in portions over 2 min. The reaction was fitted with a reflux condenser and heated to 85° C. in an oil bath for 2 h. The reaction mixture was concentrated on the rotovap then under high vacuum overnight. The resulting white fluffy solid in 260 mL of anhydrous CH3CN was treated with POCl3 (9.9 mL, 107 mmol), and heated to 70° C. in an oil bath for 4 h. The reaction mixture was cooled to RT and filtered through a sintered glass frit to remove the suspended solid, and rinsed with 50 mL of CH3CN. The filtrate was concentrated to give a yellow oil. The oil was dissolved in 250 mL CH2Cl2, washed with a saturated solution of NaHCO3 followed by brine. The organic solution was dried over MgSO4, filtered and concentrated to give methyl 3-(1-chlorophthalazin-6-yl)-4-methylbenzoate (14.54 g, 87% yield) as a tan crystalline. This crude material was used in the next step without further purification. MS (ESI, pos. ion) m/z: 313.1 (M+1).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
9.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
260 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].C(Cl)(=O)[C:4](Cl)=[O:5].O[C:10]1[C:19]2[C:14](=[CH:15][C:16]([C:20]3[CH:21]=[C:22]([CH:26]=[CH:27][C:28]=3[CH3:29])C(O)=O)=[CH:17][CH:18]=2)[CH:13]=[N:12][N:11]=1.O=P(Cl)(Cl)[Cl:32]>CC#N.C(Cl)Cl>[Cl:32][C:10]1[C:19]2[C:14](=[CH:15][C:16]([C:20]3[CH:21]=[C:22]([CH:26]=[CH:27][C:28]=3[CH3:29])[C:1]([O:5][CH3:4])=[O:2])=[CH:17][CH:18]=2)[CH:13]=[N:12][N:11]=1

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
OC1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)O)C=CC1C
Step Four
Name
Quantity
9.9 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
260 mL
Type
solvent
Smiles
CC#N
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
It was stirred for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction was fitted with a reflux condenser
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated on the rotovap
CUSTOM
Type
CUSTOM
Details
under high vacuum overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. in an oil bath for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered through a sintered glass frit
CUSTOM
Type
CUSTOM
Details
to remove the suspended solid
WASH
Type
WASH
Details
rinsed with 50 mL of CH3CN
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
WASH
Type
WASH
Details
washed with a saturated solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)OC)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 14.54 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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